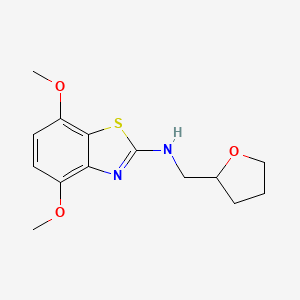

4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4,7-dimethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-17-10-5-6-11(18-2)13-12(10)16-14(20-13)15-8-9-4-3-7-19-9/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIVBLJKZLEGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Example Reaction:

2-Aminothiophenol + appropriately substituted aldehyde or ketone → cyclization → benzothiazole core

Introduction of Methoxy Groups at Positions 4 and 7

The methoxy groups are introduced via methylation of phenolic hydroxyl groups on the aromatic ring:

Methylation using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃) in solvents like acetone or DMF.

Alternatively, methylation of phenolic precursors prior to cyclization ensures regioselective placement at the 4 and 7 positions.

Data Table: Methoxy Substitution Methods

| Method | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Methylation | MeI, K₂CO₃ | DMF | Reflux | Regioselective for phenolic groups |

| Methylation | Dimethyl sulfate | Acetone | Room temp to reflux | Efficient for aromatic methylation |

Synthesis of N-(Tetrahydrofuran-2-ylmethyl) Substituent

The attachment of the tetrahydrofuran-2-ylmethyl group is typically achieved via nucleophilic substitution :

Preparation of tetrahydrofuran-2-ylmethyl halides (e.g., bromide or chloride derivatives) through halogenation of tetrahydrofuran-2-ylmethanol .

Subsequent nucleophilic substitution of the benzothiazole amino group with the tetrahydrofuran-2-ylmethyl halide in the presence of a base such as potassium carbonate or sodium hydride (NaH).

Example Reaction:

Tetrahydrofuran-2-ylmethyl bromide + benzothiazol-2-amine derivative → N-substituted product

Final Coupling and Purification

The final step involves coupling the benzothiazole core with the tetrahydrofuran-2-ylmethyl group :

Conducted under mild heating in polar aprotic solvents like DMF or acetonitrile.

Purification is achieved through column chromatography, recrystallization, or preparative HPLC.

Research Findings and Data Summary

Recent research emphasizes multistep synthesis involving intermediate formation and functionalization :

Patents and articles indicate the use of intermediate benzothiazole derivatives with halogenated or hydroxylated groups, which are then methylated and coupled with tetrahydrofuran-2-ylmethyl groups.

Reaction yields vary from 50% to 85%, with optimization of reaction conditions such as temperature, solvent, and catalysts being critical.

Representative Synthetic Route Diagram

Step 1: 2-Aminothiophenol + substituted aldehyde → Cyclization → Benzothiazole core

Step 2: Methylation of phenolic groups → 4,7-Dimethoxybenzothiazole

Step 3: Halogenation of tetrahydrofuran-2-ylmethanol → Tetrahydrofuran-2-ylmethyl halide

Step 4: Nucleophilic substitution with benzothiazole amino group → N-(Tetrahydrofuran-2-ylmethyl) derivative

Step 5: Purification and characterization

Notes and Considerations

Regioselectivity in methylation is crucial; protecting groups may be employed to direct methylation to desired positions.

Reaction conditions such as temperature, solvent polarity, and base strength significantly influence yields and purity.

The intermediates should be characterized via NMR, IR, and mass spectrometry to confirm structure before proceeding.

Microwave-assisted synthesis has been explored to reduce reaction times and improve yields, as indicated in recent benzothiazole derivative syntheses.

Analyse Chemischer Reaktionen

Types of Reactions

4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups and the tetrahydrofuran-2-ylmethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has shown potential as a therapeutic agent in various diseases. Its structural analogs have been investigated for their ability to modulate biological pathways associated with neurodegenerative diseases.

Case Study: Neurodegenerative Disease Research

Research indicates that compounds similar to this compound can inhibit tau protein aggregation, which is implicated in Alzheimer’s disease. A study demonstrated that such compounds could serve as imaging agents for detecting tau aggregates in vivo, aiding early diagnosis and treatment monitoring .

Imaging Techniques

The compound has been explored as a novel imaging agent for tau proteins accumulated in the brain. This application is crucial for understanding the progression of neurodegenerative disorders.

Case Study: PET Imaging

A patent describes the use of benzothiazole derivatives for positron emission tomography (PET) imaging of tau pathology. The specificity of these compounds for tau proteins allows for enhanced imaging contrast and resolution, facilitating better diagnostic capabilities .

Chemical Probes in Biological Research

Due to its unique structure, this compound serves as a valuable chemical probe in biological studies.

Application: Mechanistic Studies

This compound can be employed to study the interactions between tau proteins and other cellular components. By using fluorescent tagging or other labeling techniques, researchers can visualize the localization and dynamics of tau proteins in live cells .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Substituent Impacts

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4,7-dimethoxy groups in the target compound increase electron density, enhancing nucleophilic reactivity compared to bromo or nitro analogs .

- Solubility: The tetrahydrofuran moiety improves solubility in polar solvents compared to non-functionalized amines (e.g., 6-bromo analog) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Hypothesized Activity of Target Compound :

- The 4,7-dimethoxy groups may enhance DNA intercalation or topoisomerase inhibition, similar to ellipticine analogs.

- The tetrahydrofuran moiety could improve blood-brain barrier penetration compared to non-cyclic amines.

Biologische Aktivität

4,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory processes.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.35 g/mol. The structure features a benzothiazole ring system substituted with methoxy groups and a tetrahydrofuran moiety, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. A notable study evaluated a series of benzothiazole derivatives and found that certain compounds exhibited strong antiproliferative effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. These compounds were assessed using the MTT assay, which measures cell viability based on metabolic activity .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound Name | Cell Lines Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound B7 | A431 | 1.5 | AKT/ERK inhibition |

| Compound B8 | A549 | 2.0 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Effects

In addition to anticancer properties, benzothiazole derivatives have been investigated for their anti-inflammatory activities. Research indicates that these compounds can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7) . The ability to modulate inflammatory responses positions these compounds as potential dual-action agents for cancer therapy.

The biological activity of this compound is believed to involve multiple pathways:

- Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit key signaling pathways such as AKT and ERK, which are critical for cell survival and proliferation.

- Induction of Apoptosis : The ability to promote apoptosis in cancer cells is a significant aspect of its anticancer activity. Flow cytometry assays have demonstrated that certain derivatives can induce apoptotic cell death in treated cancer cells .

- Modulation of Cytokine Production : The downregulation of pro-inflammatory cytokines suggests that this compound may also exert protective effects against inflammation-related tumor progression .

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of benzothiazole derivatives:

- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activities using in vitro assays on different cancer cell lines. The findings indicated that modifications on the benzothiazole nucleus could enhance anticancer properties .

- Comparative Analysis : In comparative studies involving different benzothiazole derivatives, those with methoxy substitutions showed improved efficacy in inhibiting cancer cell growth compared to their unsubstituted counterparts.

Q & A

Basic: What are the common synthetic routes for 4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine?

Answer:

The compound is typically synthesized via a multi-step approach:

Core formation : The benzothiazole core is constructed by cyclizing 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic or thermal conditions. For example, condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with tetrahydrofuran-2-ylmethyl halides (e.g., bromide or chloride) in polar aprotic solvents (DMF or DCM) at 60–80°C for 6–12 hours .

Purification : Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Validation : Purity is confirmed by TLC and spectroscopic methods (¹H NMR, IR) .

Basic: How is the compound characterized spectroscopically?

Answer:

- ¹H NMR : Key signals include the methoxy groups (δ 3.8–4.0 ppm, singlet), tetrahydrofuran methylene protons (δ 1.5–2.2 ppm, multiplet), and benzothiazole aromatic protons (δ 6.8–7.5 ppm) .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹), C-O (methoxy, 1250–1300 cm⁻¹), and N-H (3300–3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) are matched to theoretical molecular weights .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:

- Solvent Selection : Use anhydrous DMF or THF to stabilize intermediates and reduce side reactions .

- Catalysis : Add triethylamine (1–2 equiv.) to deprotonate amines and accelerate nucleophilic substitution .

- Temperature Control : Stepwise heating (e.g., 0°C → room temperature → 70°C) minimizes decomposition of heat-sensitive intermediates .

- Workflow : Monitor reactions by TLC every 2 hours and quench with aqueous NH₄Cl to isolate products before side-product formation .

Advanced: How are structure-activity relationships (SAR) studied for this compound?

Answer:

- Variation of Substituents : Synthesize analogs with modified methoxy groups (e.g., 4,7-diethoxy) or tetrahydrofuran replacements (e.g., piperidine) to assess impact on bioactivity .

- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition) or pathogens (e.g., Staphylococcus aureus MIC assays) to correlate structural changes with activity .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to biological targets like DNA gyrase or tubulin .

Basic: What in vitro biological screening methods are applicable?

Answer:

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Assays : Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with doxorubicin as a positive control .

Advanced: How can conflicting bioactivity data between studies be resolved?

Answer:

- Assay Standardization : Compare protocols for variables like inoculum size (e.g., 1×10⁵ vs. 5×10⁴ CFU/mL) or incubation time (24 vs. 48 hours) .

- Purity Analysis : Re-examine compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .

- Dose-Response Curves : Perform 8-point dose testing (0.1–100 µM) to confirm potency trends .

Advanced: What strategies resolve overlapping signals in ¹H NMR spectra?

Answer:

- Deuteration : Use deuterated DMSO or CDCl₃ to simplify splitting patterns .

- 2D Techniques : Employ COSY or HSQC to assign coupled protons (e.g., tetrahydrofuran methylene groups) .

- Variable Temperature NMR : Cool samples to –40°C to slow exchange broadening of amine protons .

Basic: How is the compound’s stability assessed under storage conditions?

Answer:

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- Light Sensitivity : Expose to UV light (254 nm) for 48 hours and monitor photodegradation by TLC .

Advanced: What in vivo models evaluate its pharmacokinetic properties?

Answer:

- Rodent Studies : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats and measure plasma half-life via LC-MS/MS .

- Tissue Distribution : Sacrifice animals at 1, 4, and 24 hours post-dose to quantify compound levels in liver, kidneys, and brain .

Advanced: How are enantiomeric impurities controlled during synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.